2-(3-fluorobenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
Description
2-(3-Fluorobenzyl)-6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3-fluorobenzyl group at the 2-position and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at the 6-position. The pyridazinone core provides a planar, heterocyclic scaffold, while the substituents modulate electronic, steric, and pharmacokinetic properties. The fluorine atom enhances lipophilicity and metabolic stability, and the p-tolyl group contributes to hydrophobic interactions in biological systems .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-13-5-7-15(8-6-13)19-22-20(27-24-19)17-9-10-18(26)25(23-17)12-14-3-2-4-16(21)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHROEPWZFCWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares the target compound with structurally related pyridazinone derivatives:
*Estimated based on structural analogs.
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s p-tolyl group (electron-donating methyl) contrasts with F839-0554’s trifluoromethyl (electron-withdrawing), which may alter binding affinity in enzyme-active sites .
Heterocyclic Modifications :
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in (alkylation with K₂CO₃/acetone), but the oxadiazole moiety requires additional cyclization steps (e.g., amidoxime intermediate) .
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